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Compound of Interest

Compound Name:
(S)-2-Hydroxy-4-phenylbutyric

Acid

Cat. No.: B017482 Get Quote

(S)-2-Hydroxy-4-phenylbutyric acid, also known as (S)-HPBA, is a chiral molecule of

significant interest in the pharmaceutical industry. It serves as a critical chiral building block for

the synthesis of various enantiomerically pure bioactive compounds.[1] Its most prominent role

is as a key intermediate in the production of several angiotensin-converting enzyme (ACE)

inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[2][3]

Drugs such as enalapril, benazepril, and ramipril rely on the precise stereochemistry offered by

(S)-HPBA or its corresponding (R)-enantiomer.[2]

Understanding the physicochemical properties of (S)-HPBA is not merely an academic

exercise; it is a fundamental requirement for optimizing its synthesis, purification, formulation,

and ultimately, its successful application in drug development.[2] Properties such as acidity

(pKa), solubility in various solvent systems, and thermal stability directly influence process

design, bioavailability, and quality control. This guide provides a comprehensive analysis of

these core properties, grounded in experimental data and established scientific principles, to

support professionals in leveraging this versatile compound.

Chemical Identity and Molecular Structure
A clear definition of the molecule is the foundation of any physicochemical analysis.

IUPAC Name: (2S)-2-hydroxy-4-phenylbutanoic acid[4]
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Common Synonyms: (S)-4-Phenyl-2-hydroxybutyric acid, (αS)-α-Hydroxybenzenebutanoic

acid[5][6]

CAS Number: 115016-95-0[1][7]

Molecular Formula: C₁₀H₁₂O₃[1][7]

Molecular Weight: 180.20 g/mol [1][4][7][8]

The structure consists of a butyric acid backbone with a hydroxyl group at the alpha-carbon

(C2) and a phenyl group at the C4 position. The stereocenter at the C2 position, specified as

'(S)', is crucial for its biological activity in target pharmaceutical compounds.

Core Physicochemical Properties: A Quantitative
Summary
The following table consolidates the key physicochemical data for (S)-2-Hydroxy-4-
phenylbutyric Acid, providing a quick reference for laboratory and development settings.

Property Value Source(s)

Appearance
White to off-white crystalline

powder
[1][8]

Melting Point 115 - 119 °C [1]

Other reported values: 110-

112°C, 115-117°C
[5][8]

Boiling Point
356.9 °C at 760 mmHg

(Predicted)
[5][9]

Density 1.219 g/cm³ (Predicted) [5][9]

pKa 3.81 (at 298.2 K) [2]

Optical Rotation
[α]²⁰D = +7 to +10° (c=1 in

Ethanol)
[1]
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In-Depth Analysis of Key Physicochemical
Parameters
Acidity and the Significance of pKa
The dissociation constant (pKa) is a critical parameter that governs the ionization state of a

molecule in solutions of varying pH. For (S)-HPBA, the experimentally determined pKa is 3.81.

[2] This value is characteristic of a moderately strong carboxylic acid, influenced by the

electron-withdrawing effect of the adjacent hydroxyl group.

Causality and Implications:

pH < pKa (e.g., in the stomach, pH 1.5-3.5): The molecule will be predominantly in its

protonated, neutral form (R-COOH). This state is more lipophilic, which can favor absorption

across lipid membranes.

pH > pKa (e.g., in the intestines, pH 6.0-7.4): The molecule will exist primarily in its

deprotonated, anionic form (R-COO⁻). This ionized state significantly increases its solubility

in aqueous media, which is crucial for dissolution and systemic distribution.

This relationship is fundamental for designing purification processes like crystallization and

extraction, and for predicting the biopharmaceutical behavior of any final drug substance

derived from it.
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Low pH (pH < 3.81) High pH (pH > 3.81)

Predominantly
Protonated (Neutral)

R-COOH

More Lipophilic

pKa
3.81

pH increases

Predominantly
Deprotonated (Anionic)

R-COO⁻

More Hydrophilic

pH increases

1. Sample Preparation
Add excess (S)-HPBA solid to solvent

in a sealed, jacketed vessel.

2. Equilibration
Stir at constant temperature (e.g., 25°C)

for 24 hours.

3. Settling
Stop stirring and allow solid to settle

for at least 6 hours.

4. Sampling & Filtration
Withdraw supernatant using a syringe.

Filter immediately through a 0.45 µm filter.

5. Quantification
Analyze the filtrate concentration
using a calibrated HPLC method.

6. Data Reporting
Express solubility in mol/kg or g/L.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b017482?utm_src=pdf-body-img
https://www.benchchem.com/product/b017482?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/39428
https://pubs.acs.org/doi/10.1021/je400053q
https://journals.plos.org/plosone/article/file?type=printable&id=10.1371/journal.pone.0104204
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-4-phenylbutyric-acid_-_S
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-4-phenylbutyric-acid_-_S
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB1468335.htm?N=United%20Kingdom
https://anexib.com/products/s-2-hydroxy-4-phenylbutyric-acid
https://www.scbt.com/p/s-2-hydroxy-4-phenylbutyric-acid-115016-95-0
https://www.chembk.com/en/chem/(S)-2-Hydroxy-4-phenylbutanoic%20acid
https://www.guidechem.com/dictionary/en/4263-93-8.html
https://www.benchchem.com/product/b017482#s-2-hydroxy-4-phenylbutyric-acid-physicochemical-properties
https://www.benchchem.com/product/b017482#s-2-hydroxy-4-phenylbutyric-acid-physicochemical-properties
https://www.benchchem.com/product/b017482#s-2-hydroxy-4-phenylbutyric-acid-physicochemical-properties
https://www.benchchem.com/product/b017482#s-2-hydroxy-4-phenylbutyric-acid-physicochemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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